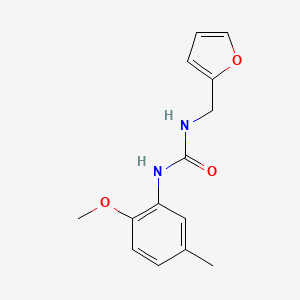![molecular formula C12H12N4OS B5699006 1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thioester derivative of tetrazole and has been synthesized using various methods. The compound's unique structure and mechanism of action have been studied extensively, revealing its potential to be used in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, this compound has been shown to inhibit the expression of anti-apoptotic proteins and activate pro-apoptotic proteins, leading to the induction of apoptosis. In hypertension research, it has been shown to inhibit the renin-angiotensin-aldosterone system by blocking the angiotensin-converting enzyme. In inflammation research, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the nuclear factor-kappa B pathway.
Biochemical and Physiological Effects
1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce cell cycle arrest and inhibit cell migration and invasion. In hypertension research, it has been shown to lower blood pressure and decrease the expression of pro-inflammatory cytokines. In inflammation research, it has been shown to reduce inflammation and inhibit the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone in lab experiments include its unique structure and mechanism of action, which make it a potential candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity, which may require further optimization of the compound's structure and dosage.
Orientations Futures
For the research on 1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone include the optimization of the compound's structure and dosage for its potential therapeutic applications. Further studies are needed to fully understand the compound's mechanism of action and its effects on various signaling pathways. Additionally, more research is needed to explore the compound's potential applications in other diseases, such as neurodegenerative diseases and metabolic disorders.
Méthodes De Synthèse
Several methods have been developed to synthesize 1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone. One of the most common methods involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with cyclopropyl methyl ketone in the presence of a base. This reaction yields the desired compound, which can be purified using various techniques, including column chromatography and recrystallization. Other methods involve the use of different starting materials and reaction conditions, such as the use of different ketones or thiol derivatives.
Applications De Recherche Scientifique
1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In hypertension research, it has been shown to lower blood pressure by inhibiting the renin-angiotensin-aldosterone system. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-cyclopropyl-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-11(9-6-7-9)8-18-12-13-14-15-16(12)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVINSXNISFDNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5698927.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5698937.png)
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5698942.png)
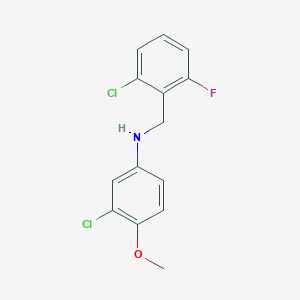
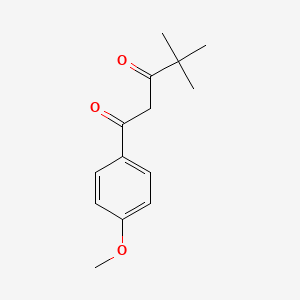
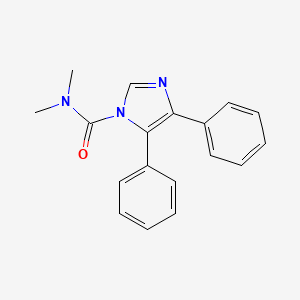
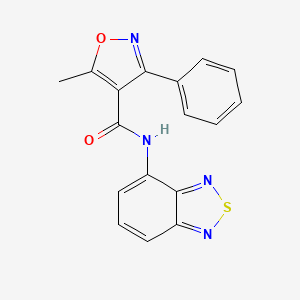
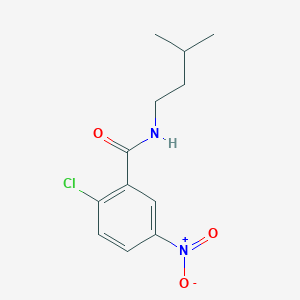
![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)
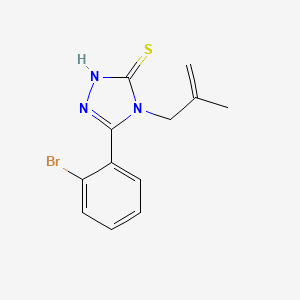
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B5698982.png)
![methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5698989.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)
